molecular formula C17H14N2O4 B5913817 N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea

Cat. No. B5913817
M. Wt: 310.30 g/mol
InChI Key: CXLWWKSVGFBJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea, also known as HMCU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial calcium uptake, which plays a critical role in cellular physiology and pathology.

Mechanism of Action

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea inhibits MCU by binding to its pore-forming subunit, MCU1, and blocking calcium uptake into mitochondria. This results in a decrease in mitochondrial calcium concentration, which can affect various mitochondrial functions. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to decrease mitochondrial respiration, increase ROS production, and induce cell death in various cell types.
Biochemical and Physiological Effects
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to affect various biochemical and physiological processes in cells. It can modulate energy metabolism by decreasing mitochondrial respiration and ATP production. It can also increase ROS production, which can lead to oxidative stress and cell damage. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to induce cell death in various cell types, including cancer cells, by activating apoptotic pathways.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of MCU, which allows for the modulation of mitochondrial calcium signaling without affecting other cellular processes. It has been shown to be effective in various cell types and experimental models, making it a versatile tool for studying mitochondrial function. However, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea also has some limitations. It can be toxic at high concentrations, which can affect cellular viability and experimental outcomes. Its mechanism of action is also complex and can involve multiple pathways, which can complicate data interpretation.

Future Directions

There are several future directions for N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea research. One area of interest is the role of mitochondrial calcium signaling in aging and age-related diseases. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to affect mitochondrial function and cell death in various cell types, and its modulation may have therapeutic potential in age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and specific inhibitors of MCU. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea is a useful tool for studying mitochondrial calcium signaling, but its toxicity and complex mechanism of action can limit its utility in certain experimental settings. The development of more potent and specific inhibitors may overcome these limitations and allow for more precise modulation of mitochondrial calcium signaling.

Synthesis Methods

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin, 4-methylphenyl isocyanate, and triethylamine. The resulting product is then purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.

Scientific Research Applications

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been extensively used in scientific research to study the role of mitochondrial calcium uptake in cellular physiology and pathology. It has been shown to be a potent inhibitor of mitochondrial calcium uniporter (MCU), a protein complex that mediates calcium uptake into mitochondria. By inhibiting MCU, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea can modulate mitochondrial calcium signaling and affect various cellular processes such as energy metabolism, ROS production, and cell death.

properties

IUPAC Name

1-(4-hydroxy-2-oxochromen-3-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-6-8-11(9-7-10)18-17(22)19-14-15(20)12-4-2-3-5-13(12)23-16(14)21/h2-9,20H,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLWWKSVGFBJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea

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